2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE
Overview
Description
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE typically involves multicomponent condensation reactions. One reported method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research. It is used in the synthesis of furocoumarin derivatives, which are important in the treatment of skin diseases through psoralen and UVA (PUVA) therapy . Additionally, the compound’s unique structure makes it valuable in the development of new pharmaceuticals and as a photosensitizer in various biological applications .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE can be compared with other similar compounds, such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . These compounds share similar structural features and synthetic routes but may differ in their specific applications and biological activities. The unique combination of aromatic and heterocyclic structures in this compound makes it particularly valuable in certain research and industrial contexts .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(furan-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-27-17-11-9-15(10-12-17)20(25)21(16-6-3-2-4-7-16)29-19(24)14-23-22(26)18-8-5-13-28-18/h2-13,21H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDXVPAGNVPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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